5-chloro-N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2-(methylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
5-chloro-N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2-(methylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound with a molecular formula of C20H25ClN4O3S2 and a molecular weight of 469.021 Da . This compound is characterized by its unique structure, which includes a benzothiophene ring, a pyrimidine ring, and various functional groups such as chloro, ethoxypropyl, carbamoyl, and methylsulfanyl.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents like hydrogen gas or metal hydrides, and nucleophiles like amines or thiols
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound is not well-documented. based on its structure, it may interact with various molecular targets and pathways. The presence of functional groups such as carbamoyl and methylsulfanyl suggests potential interactions with enzymes or receptors, leading to biological effects .
Comparison with Similar Compounds
Similar compounds include other benzothiophene and pyrimidine derivatives, such as:
- 5-chloro-N-(3-ethoxypropyl)-2-[(phenylmethyl)amino]-4-pyrimidinecarboxamide
- 5-chloro-N-(3-ethoxypropyl)-2-iodobenzamide These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical properties and biological activities. The unique combination of functional groups in 5-chloro-N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2-(methylsulfanyl)pyrimidine-4-carboxamide makes it distinct and potentially useful for specific applications .
Properties
Molecular Formula |
C20H25ClN4O3S2 |
---|---|
Molecular Weight |
469.0 g/mol |
IUPAC Name |
5-chloro-N-[3-(3-ethoxypropylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C20H25ClN4O3S2/c1-3-28-10-6-9-22-17(26)15-12-7-4-5-8-14(12)30-19(15)25-18(27)16-13(21)11-23-20(24-16)29-2/h11H,3-10H2,1-2H3,(H,22,26)(H,25,27) |
InChI Key |
UUHNOUYAHYQYPY-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NC(=NC=C3Cl)SC |
Origin of Product |
United States |
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